methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate
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Overview
Description
Methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate typically involves multiple steps. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the desired product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
Methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate involves its interaction with various molecular targets. The benzimidazole moiety allows it to interact with biopolymers in the living system, leading to its biological activities . The specific pathways involved depend on the particular application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Fenbendazole: Used against gastrointestinal parasites.
2-substituted benzimidazole derivatives: Known for their antimicrobial and antifungal activities.
Biological Activity
Methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and immunomodulatory properties.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzimidazole moiety linked to a sulfanyl group and an acetylated leucine. The molecular formula is C13H16N2O2S, and it has a molecular weight of 284.35 g/mol. The presence of the benzimidazole ring is significant as it is known for various biological activities.
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound show activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 32 µg/mL, indicating strong efficacy against these pathogens .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
Compound A | 32 | E. coli, S. aureus |
Compound B | 16 | Pseudomonas aeruginosa, K. pneumoniae |
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. It has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3M) cells. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 10 | Apoptosis induction via caspases |
PC-3M | 15 | Cell cycle arrest |
Immunomodulatory Effects
Additionally, this compound has been studied for its immunomodulatory effects. It acts as an agonist for Toll-like receptors (TLRs), particularly TLR8, which plays a crucial role in the immune response by promoting the production of pro-inflammatory cytokines . This property suggests potential applications in enhancing immune responses against infections or tumors.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. The results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives .
- Cancer Cell Line Study : In another investigation focusing on cancer treatment, this compound was found to significantly reduce cell viability in MDA-MB-231 cells by inducing apoptosis through mitochondrial pathways .
Properties
Molecular Formula |
C17H23N3O3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]pentanoate |
InChI |
InChI=1S/C17H23N3O3S/c1-10(2)8-13(16(22)23-4)18-14(21)9-24-17-19-12-7-5-6-11(3)15(12)20-17/h5-7,10,13H,8-9H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
SAGQNBCCWLDCRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC(=O)NC(CC(C)C)C(=O)OC |
Origin of Product |
United States |
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